(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

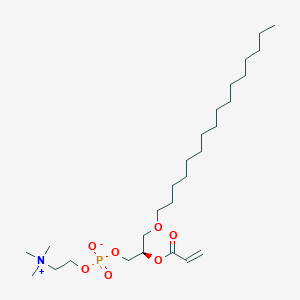

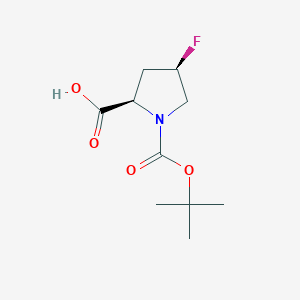

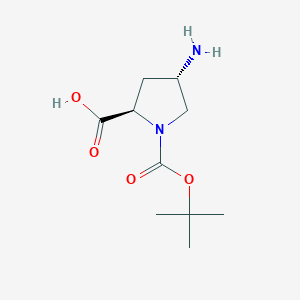

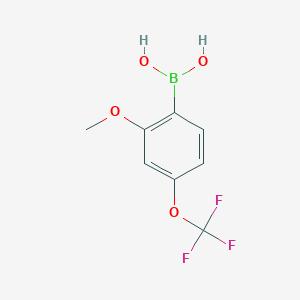

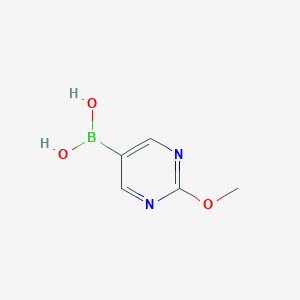

The compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a chiral molecule due to the presence of two stereocenters at positions 2 and 4 of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and the presence of the fluorine atom at the 4-position can significantly influence the molecule's reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluoropyrrolidine derivatives has been described in the literature. For instance, the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are useful intermediates in medicinal chemistry, has been achieved in high yield by double fluorination of N-protected hydroxyproline with a sulfur trifluoride reagent . Although the exact synthesis of the title compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of a closely related compound, "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid," has been analyzed by X-ray crystallography. The pyrrolidine ring in this compound adopts an envelope conformation, and the dihedral angles between the carboxyl group plane and the pyrrolidine ring, as well as the methoxy group, have been determined . This information can provide insights into the likely conformation of the fluorinated derivative, although the presence of the fluorine atom could introduce some differences in the molecular geometry.

Chemical Reactions Analysis

Fluorinated pyrrolidines are known to be valuable synthons in medicinal chemistry, particularly as inhibitors of dipeptidyl peptidase IV . The presence of the fluorine atom can enhance the molecule's stability and its ability to form specific interactions with biological targets. The Boc-protected fluoropyrrolidine can be further converted into various intermediates such as amides, esters, and nitriles, which can be useful in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolidines are influenced by the presence of the fluorine atom, which is highly electronegative. This can affect the acidity of protons adjacent to the fluorine, the lipophilicity of the molecule, and its overall stability. The Boc group also adds steric bulk and protects the amine functionality during synthetic procedures. The exact properties of the title compound would need to be determined experimentally, but they are likely to be similar to those of related compounds described in the literature .

Aplicaciones Científicas De Investigación

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations. It also has relevance in nature, being implicated in biosynthetic and biodegradation pathways . In the synthesis of N-nitrosamines, tert-butyl nitrite (TBN) is used under solvent-free conditions. The methodology is noted for its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations. It also has relevance in nature, being implicated in biosynthetic and biodegradation pathways . In the synthesis of N-nitrosamines, tert-butyl nitrite (TBN) is used under solvent-free conditions. The methodology is noted for its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations. It also has relevance in nature, being implicated in biosynthetic and biodegradation pathways . In the synthesis of N-nitrosamines, tert-butyl nitrite (TBN) is used under solvent-free conditions. The methodology is noted for its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

Propiedades

IUPAC Name |

(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZXQOYEBWUTH-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)